molecular formula C5H7BrN2O B3046055 1-(3-Bromo-isoxazol-5-YL)-ethylamine CAS No. 1187930-15-9

1-(3-Bromo-isoxazol-5-YL)-ethylamine

Cat. No.: B3046055
CAS No.: 1187930-15-9
M. Wt: 191.03
InChI Key: HZKRLMLVJBZKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-isoxazol-5-YL)-ethylamine is a chemical compound characterized by the presence of a bromine atom attached to an isoxazole ring, which is further connected to an ethylamine group

Preparation Methods

The synthesis of 1-(3-Bromo-isoxazol-5-YL)-ethylamine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-Bromo-isoxazol-5-YL)-ethylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-isoxazol-5-YL)-ethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-isoxazol-5-YL)-ethylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

1-(3-Bromo-isoxazol-5-YL)-ethylamine can be compared with other similar compounds, such as:

    1-(3-Bromo-isoxazol-5-YL)-2-tert-butylaminoethanol: This compound has a similar isoxazole ring but differs in the presence of a tert-butylamino group instead of an ethylamine group.

    1-(3-Bromo-isoxazol-5-YL)-ethyl-carbamic acid tert-butyl ester:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKRLMLVJBZKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280687
Record name 3-Bromo-α-methyl-5-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-15-9
Record name 3-Bromo-α-methyl-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-α-methyl-5-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-isoxazol-5-YL)-ethylamine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-isoxazol-5-YL)-ethylamine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-isoxazol-5-YL)-ethylamine
Reactant of Route 4
1-(3-Bromo-isoxazol-5-YL)-ethylamine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-isoxazol-5-YL)-ethylamine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-isoxazol-5-YL)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.